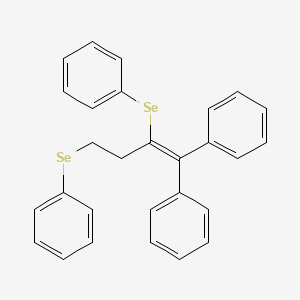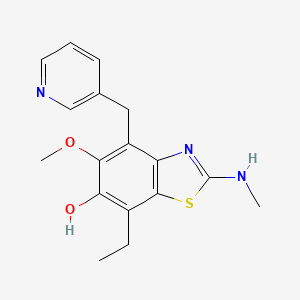
1-Phenyloct-6-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyloct-6-en-3-one is an organic compound with the molecular formula C_14H_18O It is characterized by a phenyl group attached to an octenone chain
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyloct-6-en-3-one can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with oct-6-en-3-one under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the coupling reactions. The process is optimized to achieve high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-Phenyloct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can convert the compound into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
科学研究应用
1-Phenyloct-6-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-Phenyloct-6-en-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-Phenyloct-6-en-3-one can be compared with other similar compounds such as:
1-Phenylhept-6-en-3-one: Similar structure but with a shorter carbon chain.
1-Phenylhex-6-en-3-one: Even shorter carbon chain, leading to different chemical properties.
1-Phenylpent-6-en-3-one: Further reduction in carbon chain length.
Uniqueness: this compound stands out due to its longer carbon chain, which imparts unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields.
属性
CAS 编号 |
628691-74-7 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
1-phenyloct-6-en-3-one |
InChI |
InChI=1S/C14H18O/c1-2-3-5-10-14(15)12-11-13-8-6-4-7-9-13/h2-4,6-9H,5,10-12H2,1H3 |
InChI 键 |
UFKAUNZLNCFDQX-UHFFFAOYSA-N |
规范 SMILES |
CC=CCCC(=O)CCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
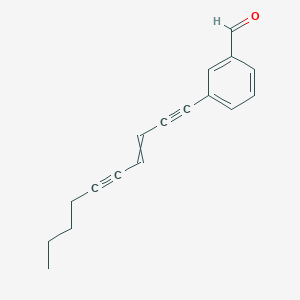
![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)


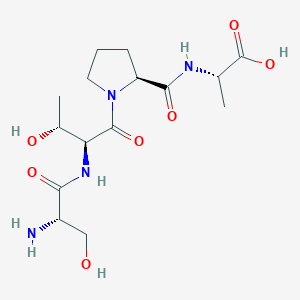

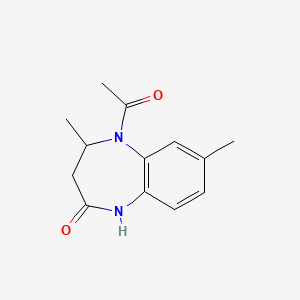
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
